molecular formula C23H28N2O3 B267314 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B267314
M. Wt: 380.5 g/mol
InChI Key: KAOBCRZYNGOXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as BPPA, is a synthetic compound that has been widely used in scientific research due to its potential biological and pharmacological properties. BPPA is a selective antagonist of the TRPV1 receptor, which plays a crucial role in pain sensation and inflammation.

Mechanism of Action

2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide selectively binds to TRPV1 receptors and inhibits their activation by various stimuli, such as heat, protons, and capsaicin. The inhibition of TRPV1 activation by 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide results in the reduction of pain sensation and inflammation. 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to block TRPV1-mediated calcium influx and cation currents, which are crucial for the activation of nociceptive neurons.
Biochemical and Physiological Effects:
2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have significant effects on pain sensation and inflammation in various animal models. 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to reduce thermal hyperalgesia, mechanical allodynia, and neurogenic inflammation in rat models of neuropathic pain and inflammatory pain. 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to inhibit the growth and proliferation of cancer cells expressing TRPV1 receptors, suggesting its potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has several advantages for lab experiments, including its high selectivity for TRPV1 receptors and its potential therapeutic applications in pain management and anti-inflammatory treatments. However, 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has several potential future directions, including its optimization as a therapeutic agent for pain management and anti-inflammatory treatments, its development as a tool for the study of TRPV1 receptors and their physiological functions, and its potential applications in the field of cancer research. Further studies are needed to explore the safety and efficacy of 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in preclinical and clinical settings and to elucidate its mechanism of action and potential side effects.
In conclusion, 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound that has been widely used in scientific research due to its potential biological and pharmacological properties. 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a selective antagonist of the TRPV1 receptor, which plays a crucial role in pain sensation and inflammation. 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have significant effects on pain sensation and inflammation in various animal models and has potential therapeutic applications in pain management and anti-inflammatory treatments. Further studies are needed to explore the safety and efficacy of 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in preclinical and clinical settings and to elucidate its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 2-sec-butylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-(1-pyrrolidinylcarbonyl)phenylamine. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been widely used in scientific research as a selective TRPV1 antagonist. TRPV1 receptors are involved in pain sensation and inflammation, and their activation is associated with various pathological conditions, such as chronic pain, neurogenic inflammation, and cancer. 2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, suggesting its potential therapeutic applications in pain management and anti-inflammatory treatments.

properties

Product Name

2-(2-sec-butylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C23H28N2O3/c1-3-17(2)20-8-4-5-9-21(20)28-16-22(26)24-19-12-10-18(11-13-19)23(27)25-14-6-7-15-25/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3,(H,24,26)

InChI Key

KAOBCRZYNGOXSI-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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